Ethyl 3-hydroxy-3-phenylprop-2-enoate
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Overview
Description
Ethyl 3-hydroxy-3-phenylprop-2-enoate is an organic compound with the molecular formula C₁₁H₁₂O₃ It is known for its unique structure, which includes a hydroxy group and a phenyl group attached to a propenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and precise control of temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Ethyl 3-oxo-3-phenylprop-2-enoate.
Reduction: Ethyl 3-hydroxy-3-phenylpropanoate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-phenylprop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylprop-2-enoate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Ethyl 3-oxo-3-phenylprop-2-enoate:
Ethyl 3-hydroxy-3-phenylpropanoate: The double bond is reduced, changing its chemical properties and reactivity.
Uniqueness
Ethyl 3-hydroxy-3-phenylprop-2-enoate is unique due to the presence of both a hydroxy group and a phenyl group attached to a propenoate ester.
Properties
CAS No. |
1522-33-4 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
InChI Key |
IFDOXVGTCZNIII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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